4-Methoxyphenylacetic acid
Overview
Description
4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent. It is used as an intermediate for pharmaceuticals and other organic synthesis. The compound has been found to inhibit the germination of cress and lettuce seeds .
Scientific Research Applications
4-Methoxyphenylacetic acid has a broad spectrum of applications in scientific research:
Mechanism of Action
Target of Action
4-Methoxyphenylacetic acid is a plasma metabolite . It is used as an intermediate for pharmaceuticals and other organic synthesis . It has been found to inhibit the germination of cress and lettuce seeds .
Mode of Action
It is known to be used in the synthesis of pharmacologically important dinuclear gallium (iii) and phenyltin (iv) carboxylate metal complexes . It can also be used to prepare methyl 4-methoxyphenylacetate by esterification with dimethyl carbonate using mesoporous sulfated zirconia catalyst .
Biochemical Pathways
It is known to be a metabolite in species such as berberis koreana, aspergillus niger, and homo sapiens .
Result of Action
It has been found to inhibit the germination of cress and lettuce seeds . It is also used as an intermediate in the synthesis of various pharmaceuticals .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be a corrosion inhibitor for aluminum in acidic and alkaline solutions . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Methoxyphenylacetic acid has been found to inhibit the germination of cress and lettuce seeds . It is used as a ligand to synthesize pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
Cellular Effects
This compound is a plasma metabolite, with high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls .
Molecular Mechanism
It is known to be involved in the synthesis of pharmacologically important dinuclear gallium (III) and phenyltin (IV) carboxylate metal complexes .
Metabolic Pathways
This compound is a 4-O-Methylated catecholamine metabolite found in normal human urine, cerebrospinal fluid, and brain tissue
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for preparing 4-Methoxyphenylacetic acid involves the hydrolysis of methoxybenzyl cyanide in the presence of concentrated sulfuric acid. The reaction is carried out at temperatures between 90°C and 150°C, followed by neutralization and purification steps . Another method involves the esterification of this compound with dimethyl carbonate using mesoporous sulfated zirconia as a catalyst .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of activated carbon for adsorption and decoloration, followed by acidification and crystallization, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other bases are commonly employed.
Major Products:
Oxidation: 4-Methoxybenzaldehyde or 4-Methoxyacetophenone.
Reduction: 4-Methoxyphenylethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used
Comparison with Similar Compounds
- 2-Methoxyphenylacetic acid
- 3-Methoxyphenylacetic acid
- 4-Nitrophenylacetic acid
- 3,4-Dimethoxyphenylacetic acid
- Phenylacetic acid
- 4-Chlorophenylacetic acid
Comparison: 4-Methoxyphenylacetic acid is unique due to its 4-methoxy substituent, which imparts specific chemical properties and reactivity. Compared to its analogs, it has distinct applications in pharmaceuticals and organic synthesis. For instance, 2-Methoxyphenylacetic acid and 3-Methoxyphenylacetic acid have similar structures but differ in their positional isomerism, affecting their reactivity and applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPFNQUDKRYCNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Record name | 4-METHOXYPHENYLACETIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/17012 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059288 | |
Record name | Benzeneacetic acid, 4-methoxy- | |
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Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-methoxyphenylacetic acid appears as pale yellow or off white colored flakes. Severely irritates skin and eyes. May be toxic by ingestion., Solid | |
Record name | 4-METHOXYPHENYLACETIC ACID | |
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URL | https://cameochemicals.noaa.gov/chemical/17012 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-Methoxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |
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Boiling Point |
138.00 to 140.00 °C. @ 3.00 mm Hg | |
Record name | 4-Methoxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
18 mg/mL | |
Record name | 4-Methoxyphenylacetic acid | |
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CAS No. |
104-01-8 | |
Record name | 4-METHOXYPHENYLACETIC ACID | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (4-Methoxyphenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-01-8 | |
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Record name | 4-Methoxyphenylacetic acid | |
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Record name | Homoanisic acid | |
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Record name | Benzeneacetic acid, 4-methoxy- | |
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Record name | Benzeneacetic acid, 4-methoxy- | |
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Record name | 4-methoxyphenylacetic acid | |
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Record name | 4-METHOXYPHENYLACETIC ACID | |
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Record name | 4-Methoxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
87 °C | |
Record name | 4-Methoxyphenylacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methoxyphenylacetic acid?
A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.
Q2: What are the common spectroscopic techniques used to characterize this compound?
A2: Common techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ]
Q3: Can you describe a synthetic route for this compound that uses renewable resources?
A3: Yes, one approach starts with anethole, a compound found abundantly in Chinese star anise (Illicium verum Hook. f.). Anethole can be converted to the key intermediate 3-hydroxy-4-methoxyphenylacetic acid in five steps. This intermediate then undergoes a Perkin condensation with 3,4,5-trimethoxybenzaldehyde, followed by decarboxylation to yield this compound. []
Q4: Has this compound been synthesized using Friedel-Crafts reaction?
A4: Yes, one method utilizes a Friedel-Crafts reaction between anisole and ethyl oxalylchloride using aluminum trichloride as a catalyst. The resulting ethyl 4-methoxybenzoylformate is then reduced via a Wolff-Kishner-Huang reaction with hydrazine hydrate to give this compound. []
Q5: Has this compound been explored as a building block in organic synthesis?
A5: Yes, it has been used in the synthesis of various compounds, including:
- 6-substituted-2-(4-methoxyphenyl)-2,3-dihydrophenalen-1,3-diones []
- 2-methyl-7-(2-(1H-(2-methyl-benzoimidazole)-1-yl) ethoxy)-4′-methoxy isoflavone []
- Pulcheotine A []
- Optically active α-aryl-γ-alkyl-γ-lactones []
- (±)-Reticuline []
Q6: What are the potential applications of this compound in material science?
A6: this compound has been investigated for use in active coatings for vascular applications. [] When incorporated into acrylic copolymer systems, it forms hydrophilic films that can coat biomaterials used in vascular implants. These coatings have demonstrated good adhesion and swelling behavior in buffered solutions. []
Q7: Is this compound used in the production of liquid crystals?
A7: Derivatives of this compound, specifically optically active α-aryl-γ-alkyl-γ-lactones, have been synthesized and studied for their potential as chiral dopants in ferroelectric liquid crystals. []
Q8: Can this compound act as a ligand in coordination chemistry?
A8: Yes, it can function as a monodentate or bidentate ligand. In the presence of magnesium(II), it acts as a monodentate ligand, forming a monomeric complex. With manganese(II), it acts as a bidentate bridging ligand, resulting in a two-dimensional coordination polymer. []
Q9: Are there any studies on the urinary excretion pattern of this compound in rats?
A9: Yes, studies have shown that 3,4-dihydroxyphenylacetic acid is metabolized to homovanillic acid and this compound, particularly following oral administration. This suggests that the route of administration can influence the metabolic pathways and excretion patterns of these compounds. []
Q10: Does this compound exhibit any biological activity?
A10: It has been identified as a cytochrome P450 3A4 (CYP3A4) inhibitor with an IC50 value of 1.6 µg/mL. [] CYP3A4 is a crucial enzyme involved in drug metabolism, and inhibiting its activity can significantly influence drug efficacy and potential interactions.
Q11: What is the significance of this compound being found in certain natural sources?
A11: The presence of this compound in various natural sources like:
- Fungus Gloeophyllum odoratum []
- Hypocotyls of mangrove Bruguiera gymnorrhiza []
- Culture broth of Hebeloma westraliense []
- Red alga Rhodomela confervoides []
- Mangrove-derived fungus Eupenicillium sp. HJ002 []
- Roots of Taraxacum coreanum []
- Fruit of Ailanthus altissima []
- Manuka honey []
Q12: What is known about the solubility of this compound?
A12: this compound’s solubility in supercritical carbon dioxide has been studied extensively. [, ] The solubility increases with increasing pressure and temperature. This property makes supercritical fluid extraction a viable method for isolating this compound from natural sources or reaction mixtures.
Q13: What analytical techniques are used to quantify this compound?
A13: High-performance liquid chromatography (HPLC) is a common technique to monitor reactions and quantify this compound, often in conjunction with UV detection. [] Gas chromatography (GC) is also used, particularly for kinetic studies of its synthesis. []
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